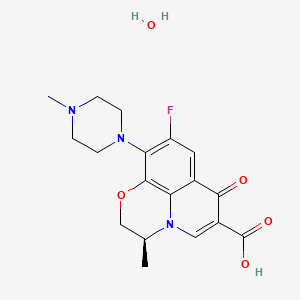

Levofloxacin hydrate

Description

Contextualization of Levofloxacin (B1675101) within the Fluoroquinolone Class of Antibiotics

Levofloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic. nih.gov The fluoroquinolone class is characterized by a core structure of a fluorinated quinolone carboxylic acid. wikipedia.org These synthetic antibacterial agents act by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination, ultimately leading to bacterial cell death. drugbank.commedchemexpress.com

Levofloxacin is the pure levorotatory (S)-(-)-enantiomer of the racemic compound ofloxacin (B1677185). wikipedia.orgnih.govnih.gov This stereochemical distinction is crucial, as the (S)-enantiomer possesses significantly greater antibacterial activity, reportedly 8 to 128 times more potent than its (R)-(+)-counterpart, and is stereochemically stable in the body. drugbank.comnih.gov The development of levofloxacin from the racemic ofloxacin is a classic example of a "chiral switch," where a single, more active enantiomer is developed from a previously marketed racemic mixture. wikipedia.org

Within the fluoroquinolone generations, levofloxacin is often referred to as a "respiratory quinolone" due to its enhanced activity against gram-positive bacteria, such as Streptococcus pneumoniae, compared to earlier generations like ciprofloxacin (B1669076). nih.govdrugbank.comaafp.org While it is highly effective against many pathogens, it shows reduced activity against Pseudomonas aeruginosa when compared to ciprofloxacin. nih.gov

Significance of Hydrate (B1144303) Forms in the Solid-State Chemistry of Active Pharmaceutical Ingredients

The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its physical and chemical properties. Many APIs can exist in various solid forms, including different crystalline structures (polymorphism) and solvated forms. When the incorporated solvent is water, the resulting crystal is known as a hydrate. contractpharma.comproumid.com It is estimated that up to 75% of all pharmaceutical compounds can form hydrates. contractpharma.compharmtech.com

The state of hydration directly influences several key pharmaceutical parameters:

Solubility and Dissolution Rate: Hydrated forms of a drug often exhibit different solubility and dissolution rates compared to their anhydrous counterparts. This can significantly impact the drug's bioavailability, which is the extent and rate at which the active moiety enters systemic circulation. oceanicpharmachem.comnih.gov

Stability: The presence of water molecules in the crystal lattice can enhance or diminish the stability of an API. proumid.comoceanicpharmachem.com Hydrates are often more stable under ambient humidity and temperature conditions, which is a crucial factor for drug formulation and storage. pharmtech.comnih.gov

Hygroscopicity: This refers to a substance's ability to attract and hold water molecules from the surrounding environment. The formation of a stable hydrate can mitigate issues with hygroscopicity that might affect the physical integrity and handling of the anhydrous form. contractpharma.com

Processability: Properties like crystal shape (morphology), flowability, and compressibility are affected by the solid-state form. contractpharma.comproumid.com Choosing a stable hydrate can lead to more consistent and reliable manufacturing processes, such as tableting. nih.gov

For levofloxacin, several solid forms have been identified, including anhydrous polymorphs (α, β, and γ) and two pseudopolymorphic hydrate forms: a hemihydrate and a monohydrate. fip.orggoogle.com The commercially available oral form is typically the hemihydrate. researchgate.net The interconversion between these forms, often triggered by changes in temperature and humidity, is a key area of study. google.comresearchgate.net For instance, heating the hemihydrate can lead to the formation of the γ-anhydrous form, while heating the monohydrate can yield the α-anhydrous form. google.com

Overview of Current Research Trajectories in Levofloxacin Hydrate Chemistry and Pharmaceutical Science

Current research on this compound is multifaceted, aiming to enhance its therapeutic performance and overcome existing challenges like bacterial resistance. Key research areas include:

Solid-State Characterization and Transformation: A significant body of research focuses on comprehensively understanding the various solid-state forms of levofloxacin. nih.govacs.org Advanced analytical techniques such as high-temperature powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR are used to characterize the structures of different polymorphs and hydrates and to study the kinetics and mechanisms of their interconversion. nih.govacs.org For example, studies have investigated the dehydration pathways of levofloxacin hemihydrate, revealing complex transformations between anhydrous and hydrated states. nih.govnih.gov

Cocrystal and Salt Engineering: To improve the physicochemical properties of levofloxacin, such as solubility, stability, and dissolution rate, researchers are exploring the formation of cocrystals and new salts. mdpi.commdpi.com By combining levofloxacin with other molecules (coformers), it's possible to create novel crystalline structures with superior properties. mdpi.comresearchgate.net Recent studies have successfully developed cocrystals and salts of levofloxacin with compounds like phthalimide (B116566) and caffeic acid, demonstrating improved stability and, in some cases, enhanced antimicrobial activity. mdpi.commdpi.com

Novel Drug Delivery Systems: To improve bioavailability, target drug delivery, and provide sustained release, this compound is being incorporated into various nanoparticle-based systems. jddtonline.infojddtonline.info These include polymeric nanoparticles, lipid-based nanocarriers like niosomes, and inorganic nanoparticles. jddtonline.infomdpi.com Such formulations aim to overcome the limitations of conventional dosage forms by protecting the drug from rapid degradation, enhancing its penetration into tissues and bacterial biofilms, and potentially reducing systemic side effects. jddtonline.infojddtonline.info Pharmacokinetic studies of these nanoformulations have shown significant improvements in plasma concentration and half-life compared to the conventional drug. jddtonline.infomdpi.com

Mechanochemistry: Greener and more sustainable methods for inducing solid-state transformations are being explored through mechanochemistry (e.g., ball milling). nih.govacs.org Research has shown that mechanical stress can induce the transformation of levofloxacin hemihydrate into its anhydrous form (γ-form) and subsequently into an amorphous state, offering new, solvent-free pathways to produce different solid forms. nih.govnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4.H2O/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H2/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHPHWRZQAZOTI-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160534 | |

| Record name | Levofloxacin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138199-71-0, 138199-72-1 | |

| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrate (2:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138199-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levofloxacin monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138199721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levofloxacin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Stereochemical Principles of Levofloxacin Hydrate

Definitive Stereochemical Assignment of the (S)-Enantiomer

Levofloxacin (B1675101) is the pure levorotatory (-)-(S)-enantiomer of the racemic compound ofloxacin (B1677185). wikipedia.orgfda.gov This specific stereochemical configuration is crucial for its antibacterial activity. The chiral center is located at the C-3 position of the oxazine (B8389632) ring, where a methyl group is attached. ncats.io The (S)-configuration is significantly more potent against a wide range of both Gram-positive and Gram-negative bacteria compared to its (R)-(+)-enantiomer. drugbank.comfip.org In fact, the antibacterial activity of ofloxacin resides primarily in the L-isomer. fda.gov This enhanced activity is attributed to a more effective binding interaction with its target enzymes, DNA gyrase and topoisomerase IV. wikipedia.org The stereochemical stability of levofloxacin is a key characteristic; it does not invert to the less active (R)-enantiomer in the body. drugbank.com

Structural Characterization of the Hydrate (B1144303) Lattice, e.g., Levofloxacin Hemihydrate

Levofloxacin can exist in various crystalline forms, including anhydrous forms and hydrated forms such as the monohydrate and the commercially significant hemihydrate. fip.orgacs.org The hemihydrate form has the empirical formula C₁₈H₂₀FN₃O₄ · ½H₂O. wikipedia.org

X-ray diffraction studies have been instrumental in elucidating the crystal structure of levofloxacin hemihydrate. These studies reveal a highly ordered three-dimensional lattice. In the crystal structure of levofloxacin hemihydrate, water molecules are incorporated into the crystal lattice, forming hydrogen bonds with the levofloxacin molecules. These water molecules often reside in channels within the crystal structure. researchgate.net The specific arrangement and interactions within the hydrate lattice contribute to the physicochemical properties of the drug substance, such as its stability and dissolution profile. The dehydration of levofloxacin hemihydrate can lead to the formation of different anhydrous polymorphic forms, designated as γ- and α-forms. researchgate.net

High-pressure X-ray diffraction studies have also been conducted to understand the structural behavior of levofloxacin hemihydrate under compression, which is relevant to the manufacturing of solid dosage forms. iucr.org These studies provide insights into the compressibility and phase behavior of the material. iucr.org

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀FN₃O₄ · 0.5H₂O | biomol.com |

| Molecular Weight | 370.38 g/mol | wikipedia.org |

| Appearance | Light-yellowish-white to yellow-white crystal or crystalline powder | wikipedia.org |

| Melting Point | 214-216°C | chemicalbook.com |

Analysis of Key Functional Groups and Their Influence on Molecular Interactions

The molecular structure of levofloxacin contains several key functional groups that govern its physicochemical properties and its interactions with biological targets and other molecules. researchgate.net These include a carboxylic acid group, a ketone group, a fluorine atom, and a piperazinyl substituent. wikipedia.org

The carboxylic acid group at position C-6 and the ketone group at C-7 are essential for the antibacterial activity of fluoroquinolones. sapub.org The carboxylic acid group is involved in hydrogen bonding interactions with the active site of DNA gyrase and topoisomerase IV. nih.gov This group can exist in a deprotonated (carboxylate) form, contributing to the zwitterionic nature of the molecule at physiological pH. researchgate.net

The fluorine atom at position C-9 enhances the drug's penetration into bacterial cells and increases its activity against a broader spectrum of bacteria.

The N-methylpiperazinyl group at the C-10 position plays a significant role in the drug's spectrum of activity and pharmacokinetic properties. The tertiary amine within this group can be protonated, which, along with the deprotonated carboxylic acid, contributes to the zwitterionic character of levofloxacin. researchgate.net This dual charge nature influences its solubility and interactions in different environments.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, are crucial in the formation of the crystal lattice of levofloxacin hydrate and its interactions with biological macromolecules. researchgate.net The tricyclic ring system can participate in π-π stacking interactions with the DNA bases in the enzyme-DNA complex. nih.gov The formation of drug-drug salt crystals and co-amorphous forms with other molecules, such as 4-aminosalicylic acid, has been explored to modify its physical properties. rsc.org Infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable techniques for analyzing the intermolecular interactions and structural changes in different formulations of levofloxacin. mdpi.com

| Functional Group | Position | Role | Source |

| Carboxylic Acid | C-6 | Essential for antibacterial activity, hydrogen bonding with target enzymes. | nih.govsapub.org |

| Ketone | C-7 | Essential for antibacterial activity. | sapub.org |

| Fluorine | C-9 | Enhances cell penetration and broadens the spectrum of activity. | |

| N-methylpiperazinyl | C-10 | Influences spectrum of activity and pharmacokinetic properties. | researchgate.net |

Advanced Solid State Chemistry and Polymorphism of Levofloxacin

Characterization of Crystalline Hydrate (B1144303) Forms

Levofloxacin (B1675101) is known to crystallize into two primary hydrate forms: a hemihydrate and a monohydrate. nih.govacs.org These hydrates differ in their water content, crystal structure, and stability, which in turn influences their behavior during manufacturing and storage. dovepress.comnih.gov

Levofloxacin Hemihydrate: Structural Investigations and Stability Attributes

Levofloxacin hemihydrate (LVXh) is the most stable and commonly used form in pharmaceutical formulations due to its superior stability under ambient conditions. acs.orgfip.org Structurally, it is a hemihydrate in a monoclinic system. nih.gov In the hemihydrate form, a single water molecule links two levofloxacin molecules through hydrogen bonds. researchgate.net

The stability of the hemihydrate is a key attribute. However, it can undergo transformations under certain conditions. For instance, grinding can induce partial dehydration, leading to a mixture of hemihydrate and anhydrous forms. conicet.gov.ar The rehydration process of this mechanically altered form can be irreversible, highlighting the impact of processing on its solid-state properties. conicet.gov.ar Under conditions of high humidity, levofloxacin hemihydrate can absorb water and transform into the monohydrate form. dovepress.comnih.gov Thermal analysis using Differential Scanning Calorimetry (DSC) shows a dehydration peak for LVXh around 74.8 °C. nih.gov

Table 1: Crystallographic Data for Levofloxacin Hemihydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Water Content | 0.5 moles per mole of levofloxacin |

| Stability | Most stable form at ambient conditions acs.orgfip.org |

| Dehydration Temperature | ~74.8 °C nih.gov |

| Transformation | Can convert to monohydrate at high humidity dovepress.comnih.gov |

Levofloxacin Monohydrate: Formation Pathways and Interconversion Dynamics

Levofloxacin can also form a monohydrate (LVXm), which contains one mole of water per mole of the drug. nih.govacs.org The monohydrate can be formed from the hemihydrate, particularly under high humidity conditions. dovepress.comnih.gov Research has shown that levofloxacin hemihydrate can transform to the monohydrate phase after several weeks under ambient room conditions. dovepress.com

The interconversion between the hemihydrate and monohydrate forms is a critical aspect of levofloxacin's solid-state chemistry. While the hemihydrate is more stable, the potential for conversion to the monohydrate exists, which could impact the physical and chemical properties of the drug substance. nih.gov The thermal behavior of the monohydrate differs from the hemihydrate; upon heating, it dehydrates to form the anhydrous α polymorph. nih.govresearchgate.net This contrasts with the hemihydrate, which primarily forms the γ anhydrate upon dehydration. researchgate.netresearchgate.net The difference in dehydration pathways is attributed to the different interactions between the levofloxacin molecules and the crystal water in the two hydrate structures. jst.go.jp

Discovery and Analysis of Anhydrous Polymorphs

Upon dehydration, levofloxacin hydrates can convert into several anhydrous crystalline forms, known as polymorphs. researchgate.net At least four distinct anhydrous polymorphs have been identified: α, β, γ, and δ. nih.govresearchgate.net These polymorphs exhibit different crystal structures and stabilities, and their formation is dependent on the starting hydrate and the dehydration conditions. nih.govjst.go.jp

Structural Elucidation of α, β, γ, and δ Crystalline Anhydrates

The anhydrous polymorphs of levofloxacin have been the subject of extensive research to elucidate their crystal structures. nih.govacs.org

α-form: The α-polymorph is typically formed from the dehydration of levofloxacin monohydrate. researchgate.netresearchgate.net Its crystal structure has been successfully determined using single-crystal X-ray diffraction. researchgate.netrsc.org

γ-form: The γ-polymorph is the initial product of the dehydration of levofloxacin hemihydrate. researchgate.netacs.orgresearchgate.net

β and δ-forms: The crystal structures of the β and δ forms remain less characterized. nih.govacs.org The δ form has been identified as a new form resulting from an enantiotropic conversion of the γ form around 54°C. researchgate.netnih.gov

The various anhydrous forms can interconvert. For example, the γ form can convert to the α form upon further heating. researchgate.netrsc.org

Table 2: Overview of Levofloxacin Anhydrous Polymorphs

| Polymorph | Formation Pathway | Structural Information |

| α | Dehydration of monohydrate researchgate.netresearchgate.net | Crystal structure solved researchgate.netrsc.org |

| β | Heating of hemihydrate nih.gov | Structure not fully identified nih.govacs.org |

| γ | Dehydration of hemihydrate researchgate.netacs.org | Structure known nih.govacs.org |

| δ | Conversion from γ form upon heating researchgate.netnih.gov | Structure not fully identified nih.govacs.org |

Mechanistic Understanding of Dehydration Processes

The dehydration of levofloxacin hydrates is a complex process that can lead to the formation of different anhydrous polymorphs. The specific outcome depends on factors such as temperature and the initial hydrate form. jst.go.jp

Dehydration of levofloxacin hemihydrate initially yields the γ-anhydrous form. researchgate.netacs.org This process has been observed through thermal analysis techniques like DSC, which shows a broad endotherm corresponding to water loss. nih.govacs.org Subsequent heating can cause further transformations. For instance, the γ form can convert to the δ form, and eventually to the α form at higher temperatures. researchgate.netresearchgate.netrsc.org

The dehydration of levofloxacin monohydrate, on the other hand, directly leads to the formation of the α-anhydrous form. nih.govresearchgate.net The difference in the dehydration products of the hemihydrate and monohydrate is attributed to the distinct crystalline arrangements and the nature of the water-molecule interactions within each hydrate. jst.go.jp Mechanochemical processes, such as ball milling, can also induce dehydration of the hemihydrate, leading first to the γ-form and then to an amorphous state. nih.govacs.org

Amorphous State of Levofloxacin

In addition to its crystalline forms, levofloxacin can exist in an amorphous state. nih.gov The amorphous form lacks a long-range ordered crystal structure. researchgate.net Amorphous levofloxacin can be prepared by methods such as spray drying and mechanochemical processing like ball milling. nih.govacs.orgnih.gov

Spray drying a solution of levofloxacin has been shown to produce a completely amorphous form with a glass transition temperature (Tg) of 80 °C. nih.govacs.orgnih.gov Ball milling of the hemihydrate can also lead to amorphization, often proceeding through an intermediate γ-anhydrous phase. nih.govacs.orgnih.gov

The amorphous state of levofloxacin is of interest due to its potential for altered physicochemical properties. However, it is also physically unstable and tends to recrystallize over time, particularly in the presence of moisture. nih.govacs.org Dynamic vapor sorption studies have shown that amorphous levofloxacin readily crystallizes back to the more stable hemihydrate form. nih.govacs.orgacs.org Co-amorphous systems, such as with L-arginine, have been investigated to improve the stability of the amorphous form. mdpi.com

Preparation and Characterization of Amorphous Levofloxacin

Amorphous levofloxacin has been successfully prepared using various techniques, including spray drying and ball milling. acs.orgnih.gov Spray drying a solution of levofloxacin hemihydrate in water has been shown to produce a completely amorphous form (LVXam). acs.orgnih.gov This process has been conducted without the use of excipients, which is a notable achievement. acs.org Another method, ball milling, has also been employed to induce amorphization of levofloxacin hemihydrate (LVXh). acs.orgnih.gov This mechanochemical approach can lead to at least partial amorphization of the crystalline drug. acs.orgnih.gov

The characterization of amorphous levofloxacin is carried out using a suite of analytical techniques to confirm its non-crystalline nature and to determine its physical properties. acs.orgnih.gov Powder X-ray diffraction (PXRD) is a primary tool, with amorphous forms exhibiting a characteristic halo pattern instead of the sharp Bragg peaks seen in crystalline materials. nih.govnih.gov Thermal analysis methods, such as differential scanning calorimetry (DSC), are used to identify the glass transition temperature (Tg) and any crystallization or melting events. acs.orgnih.gov For instance, the amorphous form of levofloxacin produced by spray drying exhibits a glass transition temperature of approximately 80 °C. acs.orgnih.govnih.gov Spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy are also utilized to probe the molecular structure and interactions in the amorphous state. acs.orgnih.gov Dynamic vapor sorption (DVS) is employed to assess the hygroscopicity and physical stability of the amorphous material under different humidity conditions. acs.orgnih.gov

In some studies, co-amorphous systems have been developed to enhance the properties of levofloxacin. For example, co-amorphous particles of levofloxacin and L-arginine have been prepared by spray drying. mdpi.com Similarly, co-amorphous systems with theophylline (B1681296) have been created, with the addition of a third component like tryptophan to improve stability. acs.org These complex systems are also characterized using the same range of analytical techniques to understand their solid-state properties. mdpi.comacs.org

Glass Transition Phenomena and Amorphous Stability

The glass transition is a critical characteristic of amorphous materials, representing the reversible transition from a hard, brittle state to a more rubbery state. For amorphous levofloxacin (LVXam), the glass transition temperature (Tg) has been reported to be around 80°C. acs.orgnih.govnih.gov This value is a key indicator of the physical stability of the amorphous form; a higher Tg generally suggests greater stability at ambient storage conditions. pulmatrix.com

The stability of amorphous levofloxacin is a significant area of investigation, as amorphous forms are thermodynamically metastable and tend to recrystallize over time. nih.gov Thermal analysis of spray-dried amorphous levofloxacin revealed that the glass transition event is followed by two exothermic events, which are likely due to crystallization, with onset values of 102.9°C and 106.2°C. nih.gov The proximity of the crystallization peaks to the glass transition temperature can indicate a relative lack of stability. nih.gov In fact, it has been suggested that the amorphous phase of levofloxacin might be less stable than that of other fluoroquinolones like ciprofloxacin (B1669076), which has a higher Tg. nih.gov

Dynamic vapor sorption (DVS) studies have shown that amorphous levofloxacin samples, regardless of the preparation method (ball milling or spray drying), tend to crystallize into the more stable hemihydrate form when exposed to moisture. acs.orgnih.govresearchgate.net This highlights the role of water as a plasticizer, which can lower the glass transition temperature and facilitate molecular mobility, leading to crystallization.

The stability of amorphous levofloxacin can be influenced by processing parameters and the presence of other components. For instance, in ball-milled samples, an increase in milling duration led to a slight increase in the temperature of the exothermic crystallization peak, suggesting a subtle enhancement in the stability of the amorphous form. acs.orgnih.gov Furthermore, the creation of co-amorphous systems can significantly impact stability. For example, a co-amorphous system of theophylline and levofloxacin was found to crystallize at 40°C, but the addition of tryptophan as a third component maintained the amorphous state for at least one month. acs.org In another study, a co-amorphous form of levofloxacin and 4-aminosalicylic acid exhibited a relatively high glass transition temperature above 100°C, indicating good physical stability. rsc.org

| Preparation Method | Glass Transition Temperature (Tg) | Crystallization Behavior | Stability Notes |

| Spray Drying | ~80°C acs.orgnih.govnih.gov | Two exothermic crystallization peaks at 102.9°C and 106.2°C nih.gov | Crystallizes to hemihydrate form upon moisture exposure acs.orgnih.govresearchgate.net |

| Ball Milling | Not explicitly stated, but crystallization exotherms observed acs.orgnih.gov | Exothermic crystallization peak temperature increases slightly with milling time acs.orgnih.gov | Crystallizes to hemihydrate form upon moisture exposure acs.orgnih.govresearchgate.net |

| Co-amorphous with Theophylline and Tryptophan | Not specified | Maintained amorphous state for 1 month at 40°C acs.org | Tryptophan acts as a stabilizer acs.org |

| Co-amorphous with 4-Aminosalicylic Acid | >100°C rsc.org | Not detailed | High Tg suggests good physical stability rsc.org |

Phase Transformation Kinetics and Thermodynamics

The solid-state landscape of levofloxacin is complex, involving multiple crystalline forms, including hydrates and anhydrates, which can interconvert under various conditions. nih.gov Levofloxacin is known to exist as a hemihydrate (LVXh) and a monohydrate (LVXm), as well as several anhydrous polymorphs denoted as α, β, γ, and δ. nih.govresearchgate.netnih.gov The interconversion between these forms is a critical aspect of its solid-state chemistry.

The dehydration of levofloxacin hemihydrate (LVXh) is a key transformation pathway. nih.govresearchgate.net Upon heating, LVXh can dehydrate to form the anhydrous γ polymorph. researchgate.netrsc.org This γ form can then convert to the α form at higher temperatures. rsc.orgresearchgate.net The monohydrate form (LVXm) has been reported to transform to the anhydrous α form upon heating. nih.govresearchgate.net The dehydration of solvates, such as the n-propanol solvate, can also lead to the formation of the anhydrous γ form, which subsequently converts to the α form. rsc.orgresearchgate.net

The presence of water plays a crucial role in the stability and transformation of levofloxacin's solid forms. The anhydrous forms are generally unstable at room temperature and can revert to the more stable hemihydrate form in the presence of moisture. nih.govnih.gov For instance, dynamic vapor sorption studies have shown that amorphous levofloxacin crystallizes into the hemihydrate form upon analysis. acs.orgresearchgate.net The hydrate transformation from the anhydrous to the hemihydrate and then to the monohydrate form can occur under ambient conditions with sufficient relative humidity. nih.gov

The kinetics of these transformations have been investigated. For example, the conversion of the γ form to a newly identified δ form has been observed as an enantiotropic conversion around 54°C. nih.govresearchgate.net The study of these solid-state conversions is essential for controlling the final solid form of the drug substance and ensuring its stability and performance.

Mechanical stress, such as that induced by ball milling, has a significant impact on the solid-state transformations of levofloxacin. acs.orginnovareacademics.in Grinding can damage the crystal lattice of levofloxacin hemihydrate, leading to dehydration and the formation of anhydrous forms. innovareacademics.in This process can also induce polymorphic transitions and even lead to the formation of an amorphous phase. acs.orgresearchgate.net

Studies have shown that ball milling of levofloxacin hemihydrate (LVXh) can initiate a transformation to the anhydrous γ form (LVXγ) as an intermediate phase, which can then convert to an amorphous form (LVXam) with continued milling. acs.orgnih.govresearchgate.net This demonstrates that mechanochemistry can be used to access different solid-state forms of levofloxacin that may not be readily obtainable through other methods. acs.org The kinetics of these mechanically induced transformations have been studied, and it has been found that the extent of amorphization can be partial. acs.orgnih.gov

The conditions of the milling process, such as the type of mill, the duration of milling, and the materials of the milling jars and balls, can all influence the outcome of the transformation. acs.orgacs.org For instance, the rate of polymorphic transformations can be significantly affected by the material of the milling jar, with polymer jars sometimes leading to faster kinetics than stainless steel jars. acs.org The addition of polymers during milling can also alter the transformation pathways. acs.org

The application of mechanical force not only drives transformations but can also introduce crystalline microstrains, which can trigger polymorphic transitions upon subsequent heating that are not observed in the unmilled material. researchgate.net This highlights the complex interplay between mechanical stress and the thermal behavior of levofloxacin.

The hydration and dehydration of levofloxacin are governed by thermodynamic driving forces that are primarily influenced by temperature and water activity (relative humidity). rsc.orgresearchgate.net The different solid forms of levofloxacin, including its hydrates and anhydrous polymorphs, have distinct thermodynamic stabilities under different environmental conditions.

The conversion between the anhydrous and hydrated forms is a reversible process. rsc.org The thermodynamically most stable form under a given set of conditions will be the one with the lowest Gibbs free energy. For instance, at lower relative humidity and/or higher temperatures, the anhydrous forms are generally more stable, providing the driving force for dehydration. researchgate.net Conversely, at higher relative humidity, the hydrated forms, such as the hemihydrate, become the more stable phase, driving the hydration of the anhydrous or amorphous forms. nih.govnih.gov

The dehydration of levofloxacin hemihydrate is an endothermic process, as indicated by differential scanning calorimetry (DSC) studies, which show an endotherm corresponding to the loss of water. researchgate.netconicet.gov.ar The enthalpy change associated with this process is a key thermodynamic parameter. The subsequent transformations between the anhydrous polymorphs (e.g., γ to α) are also driven by their relative thermodynamic stabilities at different temperatures. rsc.orgresearchgate.net

Crystallographic Investigations

The crystal structures of several solid forms of levofloxacin have been determined through crystallographic investigations, primarily using single-crystal and powder X-ray diffraction (PXRD) techniques. rsc.orgacs.orgfigshare.com These studies provide fundamental insights into the molecular arrangement and intermolecular interactions within the crystal lattice, which in turn govern the physicochemical properties of the different polymorphs and hydrates.

The crystal structures of both the levofloxacin monohydrate and hemihydrate are well-characterized. acs.orgresearchgate.net In these hydrated forms, water molecules play a crucial role in stabilizing the crystal structure through hydrogen bonding, often forming channel-like structures. nih.govresearchgate.net

Significant research has also been dedicated to elucidating the crystal structures of the anhydrous forms of levofloxacin. The structures of the α and γ anhydrous forms have been solved using high-temperature powder X-ray diffraction (HT-PXRD). acs.orgfigshare.com The γ form is obtained by heating the hemihydrate, while the α form is derived from the monohydrate. acs.orgresearchgate.net The solved crystal structure of the anhydrous α form by single-crystal X-ray diffraction has been shown to be in good agreement with data from structure determination from powder diffraction (SDPD) methods. rsc.org

Crystallographic studies have also been instrumental in identifying new solvates and understanding their structures. For example, the crystal structures of n-propanol, ethylene (B1197577) glycol, and acetic acid solvates have been investigated. rsc.org In the n-propanol solvate, the solvent molecules are located in channels and have weak interactions with the levofloxacin molecules, yet they are critical for the stability of the crystal structure. rsc.org

Furthermore, crystallographic analysis is essential for characterizing new multicomponent systems, such as cocrystals. A drug-drug cocrystal of levofloxacin and metacetamol (B1676320) has been structurally characterized, revealing that it does not form the channel structure typical of the hydrates. nih.gov This structural difference is linked to its reduced hygroscopicity. nih.gov

| Solid Form | Crystal System | Space Group | Key Structural Features |

| Levofloxacin-2,6-dihydroxybenzoate (LF-26) | Triclinic | Not specified | Anhydrous form nih.gov |

| Levofloxacin-3,5-dihydroxybenzoate (LF-35) | Monoclinic | Not specified | Hemihydrate form nih.gov |

| Levofloxacin-Metacetamol Cocrystal | Not specified | Not specified | No channel structure for water molecules nih.gov |

| Anhydrous α form | Not specified | Not specified | Solved by single-crystal and high-temperature powder X-ray diffraction rsc.orgacs.org |

| Anhydrous γ form | Not specified | Not specified | Solved by high-temperature powder X-ray diffraction acs.org |

| n-Propanol Solvate | Not specified | Not specified | Solvent molecules in channels with weak interactions rsc.org |

Single-Crystal X-ray Diffraction Analysis of Levofloxacin Forms

Single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. For a complex molecule like levofloxacin, which exhibits extensive polymorphism and forms various solvates and salts, SCXRD provides crucial, unequivocal structural data that underpins our understanding of its solid-state behavior.

Research has successfully employed SCXRD to elucidate the structures of several levofloxacin forms. A significant achievement was the solving of the crystal structure for the anhydrous α form. rsc.org This experimental structure was found to be in good agreement with structures determined from powder X-ray diffraction data (SDPD) but was notably different from structures proposed through crystal structure prediction (CSP) methodologies, highlighting the essential role of experimental validation. rsc.orgresearchgate.net

Furthermore, SCXRD has been used to confirm the formation of new drug-drug and drug-excipient salts. The analysis of a levofloxacin–niflumate salt revealed a stable multicomponent crystal where levofloxacin and niflumic acid molecules are stacked via dispersion forces, forming a one-dimensional columnar structure that enhances lattice stability. nih.gov Similarly, the structures of new multi-component crystals formed between levofloxacin and 4-aminosalicylic acid were analyzed by SCXRD, confirming their nature as salts. rsc.orgresearchgate.net The technique has also been applied to various salt forms, such as levofloxacin hydrochloride, where the crystal structure of a specific polymorph (Form II) was determined. google.com

The detailed structural parameters obtained from SCXRD analysis are fundamental. They provide precise information on unit cell dimensions, space group, and atomic coordinates, which are essential for understanding the intermolecular interactions, such as hydrogen bonding, that dictate the stability and physicochemical properties of each crystalline form.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | Not specified in source |

| b (Å) | Not specified in source |

| c (Å) | Not specified in source |

| α (°) | 70.731(3) |

| β (°) | 82.207(2) |

| γ (°) | 81.421(3) |

| Z | 2 |

| Dx (g/cm3) | 1.47 |

Powder X-ray Diffraction for Polymorphic Purity and Quantitative Phase Analysis

Powder X-ray diffraction (PXRD) is an indispensable tool in the solid-state characterization of pharmaceuticals, valued for its ability to identify crystalline phases, assess polymorphic purity, and perform quantitative analysis. mdpi.comamericanpharmaceuticalreview.com Unlike SCXRD, which requires a single, high-quality crystal, PXRD can analyze polycrystalline powders, making it suitable for routine quality control and bulk material characterization. mdpi.com Each crystalline form of a compound produces a unique PXRD pattern, or "fingerprint," which allows for its identification and differentiation from other forms. americanpharmaceuticalreview.com

For levofloxacin, PXRD is routinely used to characterize its various known solid-state forms, including the commercially available hemihydrate (LF-½H), the monohydrate (LF-1H), and the anhydrous polymorphs α, β, and γ. researchgate.netresearchgate.netresearchgate.net The technique is also critical for studying phase transformations. For example, variable-temperature PXRD (VT-PXRD) has been used to investigate the dehydration of levofloxacin solvates, revealing that newly discovered solvates first convert to the anhydrous γ form upon heating, which subsequently transforms into the more stable α form at higher temperatures. rsc.orgresearchgate.net High-temperature PXRD was also the method used to successfully determine the crystal structures of the anhydrous α and γ forms, which are difficult to isolate as single crystals. acs.orgfigshare.com

A crucial application of PXRD is the quantitative analysis of phase composition in a mixture. This is vital for controlling the manufacturing process and ensuring the quality of the final drug substance, as the presence of undesired polymorphs can affect stability and bioavailability. mdpi.com The Rietveld refinement method is a powerful technique for quantitative PXRD analysis. nih.gov It involves fitting a calculated diffraction pattern, based on the known crystal structures of the components, to the experimental pattern of the mixture. The relative weight fractions of each crystalline (and sometimes amorphous) phase are determined from the scale factors used to achieve the best fit. nih.gov

This approach has been successfully applied to levofloxacin to study the kinetics of mechanochemically induced transformations. researchgate.netnih.gov For instance, during the ball milling of levofloxacin hemihydrate (LVXh), Rietveld analysis of PXRD data quantified its transformation into an intermediate anhydrous γ phase (LVXγ) and a final amorphous phase (LVXam). nih.govacs.org This quantitative analysis revealed that, regardless of the specific milling conditions, the formation of the γ phase precedes amorphization. nih.govacs.org

| Milling Time | LVXh Phase (%) | LVXγ Phase (%) | Amorphous Phase (%) |

|---|---|---|---|

| 5 min | Data point for LVXh at 5 min | Data point for LVXγ at 5 min | Data point for Amorphous at 5 min |

| 30 min | Data point for LVXh at 30 min | Data point for LVXγ at 30 min | Data point for Amorphous at 30 min |

| 1 hour | Data point for LVXh at 1 hour | Data point for LVXγ at 1 hour | Data point for Amorphous at 1 hour |

| 4 hours | Data point for LVXh at 4 hours | Data point for LVXγ at 4 hours | Data point for Amorphous at 4 hours |

The sensitivity of PXRD allows for the detection and quantification of low levels of polymorphic impurities, with limits of detection (LOD) and quantitation (LOQ) that can be in the low single-digit percentages by weight, ensuring the purity and consistency of the levofloxacin active pharmaceutical ingredient. mdpi.comresearchgate.net

Sophisticated Analytical Methodologies for Levofloxacin Hydrate Research

Chromatographic Separation Science

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separations

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over High-Performance Liquid Chromatography (HPLC), offering enhanced resolution, speed, and sensitivity. UPLC utilizes smaller particle size stationary phases and higher mobile phase pressures, enabling faster separations and improved detection limits.

Research has demonstrated the efficacy of UPLC for the quantitative analysis of levofloxacin (B1675101) hemihydrate in pharmaceutical formulations and biological samples. For instance, a stability-indicating RP-UPLC method was developed and validated for levofloxacin hemihydrate in tablets, employing an ACQUITY UPLC BEH C18 column. This method achieved separation within a rapid 4-minute runtime, using a mobile phase composed of acetonitrile (B52724) and a phosphate (B84403) buffer with triethylamine, detected at 294 nm researchgate.net. Another study successfully developed an ultra-high performance liquid chromatography-diode array detection (UHPLC-DAD) method optimized using Design of Experiments (DoE) for the quantitative analysis of levofloxacin in human plasma and prostate tissue. This method exhibited linearity over a range of 0.030-10 μg/mL for plasma and 0.300-30 μg/g for prostate tissue, with intra-day and inter-day variability below 10% and accuracies between 93% and 108% nih.gov. UPLC methods have also been applied to pharmacokinetic studies, achieving rapid quantification in biological matrices like rabbit aqueous humor researchgate.netsyncsci.com.

High-Performance Thin-Layer Chromatography (HPTLC) for Multi-Component Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the simultaneous analysis of multiple compounds, offering simplicity, cost-effectiveness, and the ability to analyze multiple samples concurrently. HPTLC is particularly useful for the analysis of levofloxacin hemihydrate in combination with other active pharmaceutical ingredients.

A validated HPTLC method has been described for the simultaneous determination of levofloxacin hemihydrate and ornidazole (B1677491) in tablet dosage forms. The method involved HPTLC separation on silica (B1680970) gel 60 F254 plates using a mobile phase of n-butanol-methanol-ammonia (5:1:1.5, v/v/v). Densitometric measurements were performed at 298 nm. The linearity was established in the range of 50–250 ng/spot for levofloxacin hemihydrate and 100–500 ng/spot for ornidazole. This method proved effective as it did not show chromatographic interferences from excipients in pharmaceutical formulations researchgate.netnih.gov.

Thermal Analysis for Material Science Insights

Thermal analysis techniques provide critical information about the physical and chemical changes a compound undergoes upon heating, offering insights into its stability, phase transitions, and composition.

Differential Scanning Calorimetry (DSC) for Endothermic and Exothermic Transitions

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is instrumental in identifying phase transitions, such as melting, crystallization, and dehydration, which manifest as endothermic or exothermic peaks.

DSC studies on levofloxacin hemihydrate have revealed distinct thermal events. For levofloxacin hemihydrate, an endothermic peak around 54°C has been observed, corresponding to the conversion of the gamma (γ) form to a delta (δ) form nih.gov. Other studies have reported an endothermic peak at approximately 87°C, attributed to dehydration, and a melting endotherm at around 231°C, indicative of its crystalline nature. An exothermic peak near 380°C has also been noted, potentially related to thermal degradation researchgate.net. Levofloxacin hemihydrate has also been shown to exhibit an endothermic peak around 113.8°C, attributed to water release innovareacademics.in. Furthermore, DSC analysis of levofloxacin hemihydrate in combination with other excipients has indicated no significant interaction, as evidenced by minimal changes in endothermic values compared to the pure drug researchgate.net. In some mechanochemical processing studies, specific milling durations and concentrations of levofloxacin hemihydrate have resulted in exothermic peaks of crystallization, suggesting the formation of amorphous phases acs.org.

Thermogravimetric Analysis (TGA) for Quantifying Hydration and Thermal Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is vital for quantifying volatile components, such as water of hydration, and for determining the thermal decomposition profile of a compound.

TGA studies on levofloxacin hemihydrate have confirmed its hydrated nature. For example, a mass loss of 2.35% was observed between 40-80°C, consistent with the dehydration of the hemihydrate form researchgate.net. Another study reported an initial mass loss of 2.38% at around 57°C, aligning with the theoretical water content of levofloxacin hemihydrate (2.43%), followed by a major mass loss at 257°C due to decomposition researchgate.net. Levofloxacin itself, in a dynamic nitrogen atmosphere, has shown a dehydration event at approximately 56.50°C and a single degradation peak with a weight loss of 31.70% at 341°C researchgate.net. TGA is also employed to evaluate the thermal stability of formulations containing levofloxacin, with the starting decomposition temperature identified as the point of maximum 5% w/w mass loss uminho.pt.

Electrochemical and Potentiometric Sensing Strategies

Electrochemical methods offer sensitive and selective detection of analytes by measuring electrical properties related to their redox activity or interactions with electrodes.

Voltammetric Studies of Redox Behavior

Voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are used to investigate the redox behavior of levofloxacin. These studies help in understanding its electrochemical reactions and developing electrochemical sensors.

Cyclic voltammograms of levofloxacin have shown a major oxidation peak at approximately 1.71 V, along with minor oxidation peaks at 0.61 V and 1.15 V. Reduction peaks were observed at 1.65 V and 1.13 V medcraveonline.commedcraveonline.com. When levofloxacin interacts with picric acid to form an ion pair, voltammetric experiments have indicated a shift in the anodic peak potential and a significant decrease in peak current, suggesting interaction and complex formation medcraveonline.commedcraveonline.com. Electrochemical sensors utilizing modified electrodes, such as boron-doped diamond (BDD) modified with MXene (Ti3C2TX), have been developed for levofloxacin detection. These sensors demonstrate linear responses over specific concentration ranges and exhibit good precision jfda-online.com. Studies have also explored the electrochemical behavior of levofloxacin using other modified electrodes, showing improved sensitivity and detection limits due to enhanced electron transport capabilities and active surface areas researchgate.netuit.no. For instance, a BDD electrode modified with MXene showed a linear response in the range of 30-100 µM, with a limit of detection (LOD) of 3.90 x 10⁻⁷ M and a limit of quantitation (LOQ) of 1.30 x 10⁻⁶ M jfda-online.com.

Development of Ion-Selective Electrodes for Potentiometric Determination

Ion-selective electrodes (ISEs) offer a cost-effective, sensitive, and straightforward approach for the potentiometric determination of Levofloxacin hydrate (B1144303) in various matrices, including pharmaceutical formulations and biological fluids researchgate.netnih.govmdpi.com. The development of these sensors typically involves the fabrication of membranes incorporating specific sensing materials that exhibit selective interaction with Levofloxacin ions.

PVC Membrane-Based Sensors: Polyvinyl chloride (PVC) membrane electrodes have been widely investigated for Levofloxacin determination. These sensors often utilize ion pairs formed between Levofloxacin and lipophilic anions as the electroactive components. For instance, sensors incorporating the levofloxacin-tetraphenylborate (LVX-TPB) ion pair have demonstrated excellent performance orientjchem.orgorientjchem.orgresearchgate.net. Di-octyl phthalate (B1215562) (DOP) has been identified as a superior plasticizer for these membranes due to its favorable dielectric constant, enhancing sensor performance orientjchem.org. These LVX-TPB based PVC sensors typically exhibit a linear concentration range from 1.0 × 10⁻⁵ to 1.0 × 10⁻² mol L⁻¹, with a limit of detection (LOD) as low as 3.2 × 10⁻⁶ mol L⁻¹ and a quantification limit (LOQ) of 9.7 × 10⁻⁶ mol L⁻¹ orientjchem.org. The potentiometric response often shows a slope close to the theoretical Nernstian value, around 58.8 ± 0.3 mV/decade orientjchem.org, and they have been successfully applied in the analysis of Levofloxacin in its pure form and pharmaceutical preparations orientjchem.org.

Carbon Paste Electrodes (CPEs): Carbon paste electrodes (CPEs) modified with various materials have also been developed for Levofloxacin potentiometric sensing nih.gov. A basic CPE formulation might include graphite, reduced graphene oxide (rGO), tricresyl phosphate (TCP) as a plasticizer, sodium tetrakis[3,5-bis(trifluoromethyl)phenyl] borate (B1201080) (St-TFPMB) as an ion exchanger, and levofloxacinium-tetraphenylborate (LF-TPB) as a lipophilic ion pair nih.gov. These electrodes typically show a sub-Nernstian slope of approximately 49.3 mV/decade within a concentration range of 1.0 × 10⁻² M to 1.0 × 10⁻⁵ M, with an LOD of 1.0 × 10⁻⁵ M nih.gov. Further improvements in sensitivity and selectivity have been achieved by modifying CPEs with PVC membranes (C-CPE) or plasticizers (P-CPE) nih.gov. The C-CPE exhibited a slope of 50.2 mV/decade, while the P-CPE showed an enhanced slope of 53.5 mV/decade nih.gov. These modified electrodes also demonstrated significantly improved selectivity coefficients against common interfering ions compared to unmodified CPEs, along with enhanced response times and electrode lifetimes nih.gov. Such sensors have been applied for the determination of Levofloxacin in pharmaceutical preparations like Levoxin® 500 mg and in spiked urine samples nih.gov.

Molecularly Imprinted Polymer (MIP)-Based Sensors: Molecularly imprinted polymer (MIP)-based potentiometric sensors represent another advanced approach, offering high selectivity for Levofloxacin ekb.eg. These sensors are constructed using functional monomers like methacrylic acid (MAA) and cross-linkers such as ethylene (B1197577) glycol dimethacrylate (EGDMA) in the presence of Levofloxacin as a template ekb.eg. MIP sensors have shown rapid response times (3-5 seconds) and operate effectively within a pH range of 3.0–6.0 ekb.eg. They typically exhibit a linear concentration range from 1 × 10⁻⁵ to 1 × 10⁻² M with an LOD of 7.41 × 10⁻⁶ M ekb.eg. These highly selective sensors have been successfully employed for Levofloxacin assay in spiked plasma samples and pharmaceutical formulations ekb.eg.

Polyvinyl Chloride Electrode (PVCE) and Screen-Printed Electrode (SPE): Polyvinyl chloride electrodes (PVCEs) and screen-printed electrodes (SPEs) have also been developed for the selective determination of Levofloxacin mdpi.com. These electrodes often utilize an ion pair formed between phosphomolybdic acid and Levofloxacin mdpi.com. They typically demonstrate a linear range from 1 × 10⁻⁶ M to 1 × 10⁻² M, with slopes of 55.80 ± 0.70 mV/decade for PVCE and 56.90 ± 0.50 mV/decade for SPE mdpi.com. These sensors are stable within a pH range of 3.0 to 5.0, with reported lifetimes of approximately 21 days for PVCE and 18 days for SPE mdpi.com. Their application has extended to the analysis of Levofloxacin in river water samples mdpi.com.

| Electrode Type | Sensing Material/Ion Pair | Plasticizer | Linear Range (M) | LOD (M) | Slope (mV/decade) | pH Range | Lifetime (days) | Application |

| PVC Membrane Sensor | Levofloxacin-tetraphenylborate (LVX-TPB) | DOP | 1.0 × 10⁻⁵ – 1.0 × 10⁻² | 3.2 × 10⁻⁶ | 58.8 ± 0.3 | N/A | N/A | Pure form, Pharmaceutical preparations orientjchem.orgorientjchem.orgresearchgate.net |

| Carbon Paste Electrode (CPE) | Levofloxacinium-tetraphenylborate (LF-TPB) + St-TFPMB | TCP | 1.0 × 10⁻⁵ – 1.0 × 10⁻² | 1.0 × 10⁻⁵ | 49.3 | N/A | N/A | Pharmaceutical preparations, Spiked urine nih.gov |

| PVC Coated CPE (C-CPE) | (As CPE) | N/A | N/A | N/A | 50.2 | N/A | Improved | Pharmaceutical preparations, Spiked urine nih.gov |

| Plasticized CPE (P-CPE) | (As CPE) | PVC/Cyclohexanone | N/A | N/A | 53.5 | N/A | Improved | Pharmaceutical preparations, Spiked urine nih.gov |

| MIP-based Sensor | MIP (MAA/EGDMA) | N/A | 1 × 10⁻⁵ – 1 × 10⁻² | 7.41 × 10⁻⁶ | N/A | 3.0 – 6.0 | N/A | Spiked plasma, Pharmaceutical formulation ekb.eg |

| Polyvinyl Chloride Electrode (PVCE) | Phosphomolybdic acid ion pair with Levofloxacin | N/A | 1 × 10⁻⁶ – 1 × 10⁻² | N/A | 55.80 ± 0.70 | 3.0 – 5.0 | 21 | River water mdpi.com |

| Screen-Printed Electrode (SPE) | Phosphomolybdic acid ion pair with Levofloxacin | N/A | 1 × 10⁻⁶ – 1 × 10⁻² | N/A | 56.90 ± 0.50 | 3.0 – 5.0 | 18 | River water mdpi.com |

Mass Spectrometry (MS) for Molecular Characterization and Trace Analysis

Mass spectrometry (MS) techniques, particularly when coupled with chromatographic separation methods like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), are indispensable for the molecular characterization of Levofloxacin hydrate, identification of its degradation products, and sensitive trace analysis in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for both qualitative and quantitative analysis of Levofloxacin and its related substances nih.govresearchgate.netnih.govsyncsci.com. Typically employing electrospray ionization (ESI) in positive mode, Levofloxacin is commonly detected as an ion with a mass-to-charge ratio (m/z) of 362 nih.govresearchgate.net. For targeted quantification, Multiple Reaction Monitoring (MRM) is often used, with characteristic transitions such as m/z 362.7 → 261.2, m/z 362.1 → 318.1, and m/z 362.2 → 261.2 being reported for Levofloxacin nih.gov. This technique is highly effective for detecting very low concentrations of the drug, making it suitable for pharmacokinetic studies in biological fluids like human plasma and serum syncsci.comresearchgate.net. LC-MS/MS has also been instrumental in identifying trace impurities in Levofloxacin formulations, with some studies reporting impurity levels below 0.01% and identifying specific impurities such as Levofloxacin N(4')-methyl quaternary impurity nih.gov. Furthermore, degradation products, like Levofloxacin N-oxide, have been identified with ions at m/z 378 [M+H]⁺ using LC-MS researchgate.net. The technique is also applied in environmental analysis to monitor Levofloxacin removal by microorganisms researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS, particularly when coupled with Time-of-Flight (TOF) detection, has been used to confirm the presence of degradation products. For instance, it has confirmed a degradation product of Levofloxacin with a molecular weight of 377, consistent with the Levofloxacin N-oxide identified by LC-MS researchgate.net.

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is primarily utilized for the molecular mass determination of synthesized Levofloxacin derivatives and conjugates mdpi.comacs.org. For example, the linear (R₄W₄K)-levofloxacin conjugate was characterized by observing a protonated molecule [M+H]⁺ at m/z 1929.7300, while its quinoline-conjugated counterpart showed adducts like [M+Na]⁺ at m/z 1871.6920 mdpi.com. This technique is crucial for confirming the structure and integrity of newly synthesized compounds in drug discovery and development mdpi.comacs.org.

Molecular and Biochemical Mechanisms of Levofloxacin Antimicrobial Action

Targeting Bacterial Type II Topoisomerases: DNA Gyrase Inhibition

Levofloxacin's antimicrobial activity is significantly attributed to its inhibition of DNA gyrase, an enzyme essential for bacterial survival and unique to these organisms. youtube.comnih.govresearchgate.net DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving the torsional strain that accumulates during DNA unwinding for replication and transcription. patsnap.comdrugbank.comchegg.com By preventing the relaxation of this supercoiled DNA, levofloxacin (B1675101) effectively halts the progression of the replication fork, leading to the cessation of DNA synthesis. patsnap.com

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. nih.gov Levofloxacin, along with other fluoroquinolones, primarily targets the GyrA subunits, which are responsible for the DNA binding and cleavage-rejoining activity of the enzyme. drugbank.comnih.gov The binding of levofloxacin to the DNA-gyrase complex stabilizes it in a state where the DNA is cleaved but not resealed. patsnap.compatsnap.com This leads to the accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell. patsnap.compatsnap.com In many Gram-negative bacteria, DNA gyrase is considered the primary target of fluoroquinolones like levofloxacin. nih.govyoutube.com

Table 1: Key Characteristics of DNA Gyrase Inhibition by Levofloxacin

| Feature | Description |

| Target Enzyme | DNA Gyrase (Bacterial Topoisomerase II) patsnap.comnih.gov |

| Enzyme Subunits | Two GyrA and two GyrB subunits nih.gov |

| Primary Target Subunit | GyrA drugbank.com |

| Mechanism | Inhibition of DNA supercoiling and relaxation patsnap.comnih.gov |

| Effect | Stabilization of the DNA-gyrase cleavage complex patsnap.compatsnap.com |

| Consequence | Accumulation of double-stranded DNA breaks patsnap.compatsnap.com |

| Primary Bacterial Target Group | Gram-negative bacteria nih.govyoutube.com |

Targeting Bacterial Type II Topoisomerases: Topoisomerase IV Inhibition

In addition to DNA gyrase, levofloxacin also effectively inhibits topoisomerase IV, another crucial bacterial type II topoisomerase. patsnap.comdrugbank.compatsnap.com Topoisomerase IV plays a critical role in the final stages of DNA replication, specifically in the decatenation, or unlinking, of interlinked daughter chromosomes. patsnap.com This separation is essential for the proper segregation of the newly replicated chromosomes into daughter cells during cell division. patsnap.compatsnap.com

Similar to DNA gyrase, topoisomerase IV is a tetrameric enzyme, consisting of two ParC and two ParE subunits. e3s-conferences.orgnih.gov Levofloxacin's inhibitory action is directed towards the ParC subunit, which is homologous to the GyrA subunit of DNA gyrase. nih.gov By inhibiting topoisomerase IV, levofloxacin prevents the separation of the daughter chromosomes, leading to an arrest of cell division and subsequent bacterial cell death. patsnap.compatsnap.com In many Gram-positive bacteria, topoisomerase IV is the preferential target for fluoroquinolones. nih.gov

Table 2: Key Characteristics of Topoisomerase IV Inhibition by Levofloxacin

| Feature | Description |

| Target Enzyme | Topoisomerase IV (Bacterial Topoisomerase II) patsnap.comwikipedia.org |

| Enzyme Subunits | Two ParC and two ParE subunits e3s-conferences.orgnih.gov |

| Primary Target Subunit | ParC nih.gov |

| Mechanism | Inhibition of decatenation of daughter chromosomes patsnap.com |

| Effect | Prevention of chromosomal segregation patsnap.com |

| Consequence | Arrest of bacterial cell division patsnap.compatsnap.com |

| Primary Bacterial Target Group | Gram-positive bacteria nih.gov |

Molecular Interactions at the Enzyme-DNA Complex

The inhibitory action of levofloxacin is a result of its specific molecular interactions within a ternary complex formed by the drug, the bacterial topoisomerase, and the DNA. patsnap.com Levofloxacin binds to this complex, effectively trapping the enzyme in a state where it is covalently attached to the cleaved DNA. patsnap.com This prevents the re-ligation of the DNA strands, a crucial step in the catalytic cycle of the topoisomerase enzymes. patsnap.com

Structural studies have revealed that fluoroquinolones like levofloxacin insert into the cleaved DNA at the site of the double-strand break. acs.org The binding is facilitated by a non-catalytic magnesium ion, which forms a bridge through water molecules, connecting the drug to specific amino acid residues on the enzyme, such as serine and glutamic acid. oup.com This water-metal ion bridge is a critical component of the interaction between quinolones and the bacterial type II topoisomerases. oup.com The formation of this stable ternary complex is what ultimately leads to the bactericidal effects of levofloxacin. patsnap.com

Consequences of DNA Synthesis Inhibition on Bacterial Cell Division and Viability

The dual inhibition of DNA gyrase and topoisomerase IV by levofloxacin has profound and lethal consequences for bacterial cells. The primary effect is the rapid inhibition of DNA synthesis, which directly results from the blockage of the replication fork movement by the stabilized enzyme-DNA complexes. drugbank.comyoutube.com This cessation of DNA replication is a key factor in the bactericidal action of levofloxacin. drugbank.come3s-conferences.org

The accumulation of double-stranded DNA breaks, a direct consequence of the stalled and trapped topoisomerase enzymes, triggers a cascade of events that are detrimental to the bacterium. patsnap.compatsnap.com These DNA breaks can lead to chromosome fragmentation and the induction of the bacterial SOS response, a DNA repair system. nih.gov However, the extensive damage caused by levofloxacin often overwhelms these repair mechanisms.

Furthermore, the inhibition of topoisomerase IV directly interferes with cell division. patsnap.compatsnap.com By preventing the segregation of the newly replicated chromosomes, the bacterial cells are unable to complete the division process, leading to an arrest in cell proliferation. patsnap.compatsnap.com The combined effects of DNA synthesis inhibition, accumulation of lethal DNA damage, and the blockage of cell division ultimately result in rapid bacterial cell death. patsnap.comyoutube.comdrugbank.com

Mechanisms of Antimicrobial Resistance to Levofloxacin

Chromosomal Mutations Affecting Quinolone-Resistance Determining Regions (QRDRs)

The primary mechanism of high-level resistance to levofloxacin (B1675101) involves mutations in specific regions of the bacterial chromosome known as the quinolone-resistance determining regions (QRDRs). These regions are located within the genes that encode the subunits of DNA gyrase and topoisomerase IV, the primary targets of levofloxacin.

Mutations in gyrA and gyrB Genes Encoding DNA Gyrase Subunits

DNA gyrase, an essential enzyme in bacterial DNA replication, is composed of two A subunits and two B subunits, encoded by the gyrA and gyrB genes, respectively. Mutations within the QRDRs of these genes can alter the enzyme's structure, reducing its affinity for levofloxacin and thereby conferring resistance.

Mutations in the gyrA gene are the most frequently observed mechanism of fluoroquinolone resistance. nih.govresearchgate.net Specific codons, particularly 83 and 87 in Escherichia coli and equivalent positions in other bacteria, are hotspots for mutations. researchgate.netnih.gov For instance, in Mycobacterium tuberculosis, mutations at codons 90, 91, and 94 of the gyrA gene are the primary mechanism of resistance to fluoroquinolones like levofloxacin. nih.gov Similarly, in Helicobacter pylori, single or double mutations at positions Asn87 and Asp91 are most common in resistant isolates. nih.gov The accumulation of multiple mutations in gyrA is often associated with higher levels of resistance. nih.gov

Mutations in the gyrB gene are less common but can also contribute to levofloxacin resistance. nih.govnih.govnih.gov These mutations also occur within the QRDR and can act synergistically with gyrA mutations to further increase the level of resistance.

| Organism | Gene | Common Mutation Sites | Impact on Levofloxacin Susceptibility |

| Escherichia coli | gyrA | Codons 83, 87 | Reduced susceptibility, high-level resistance with multiple mutations |

| Mycobacterium tuberculosis | gyrA | Codons 90, 91, 94 | Primary mechanism of fluoroquinolone resistance |

| Helicobacter pylori | gyrA | Positions Asn87, Asp91 | Common in resistant isolates |

| Pseudomonas aeruginosa | gyrA | Thr-83 -> Ile | Chief mechanism of fluoroquinolone resistance |

| Various Bacteria | gyrB | Less frequent than gyrA mutations | Contributes to resistance, often in conjunction with gyrA mutations |

Mutations in parC and parE Genes Encoding Topoisomerase IV Subunits

Topoisomerase IV is another essential bacterial enzyme involved in DNA replication, and it serves as a secondary target for levofloxacin, particularly in Gram-negative bacteria. This enzyme is composed of two C subunits and two E subunits, encoded by the parC and parE genes, respectively. Similar to DNA gyrase, mutations in the QRDRs of these genes can lead to reduced drug binding and resistance.

Mutations in parC are frequently observed in levofloxacin-resistant clinical isolates, often in combination with gyrA mutations. researchgate.netelsevier.esjidc.org The presence of mutations in both gyrA and parC typically results in a higher level of fluoroquinolone resistance than mutations in gyrA alone. nih.govresearchgate.net In Pseudomonas aeruginosa, the Ser-87 → Leu substitution in parC is a predominant amino acid change in resistant isolates. elsevier.es

| Organism | Gene | Common Mutation Sites | Impact on Levofloxacin Susceptibility |

| Escherichia coli | parC | Ser80Ile | Contributes to resistance, especially with gyrA mutations |

| Pseudomonas aeruginosa | parC | Ser-87 -> Leu | Common in resistant isolates, increases resistance with gyrA mutations |

| Various Bacteria | parE | Less frequent | Can contribute to quinolone resistance |

Efflux Pump Overexpression and Associated Resistance Phenotypes

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics like levofloxacin, out of the bacterial cell. The overexpression of these pumps leads to a decrease in the intracellular concentration of the drug, preventing it from reaching its target enzymes. nih.govnih.govoup.com

Several families of efflux pumps contribute to levofloxacin resistance in various bacteria. In Stenotrophomonas maltophilia, the SmeDEF and SmeVWX efflux systems have been shown to play a significant role in resistance. nih.gov The overexpression of genes encoding these pumps can be triggered by mutations in their regulatory genes. asm.org

The contribution of efflux pumps to levofloxacin resistance can be demonstrated experimentally by using efflux pump inhibitors (EPIs). These compounds block the activity of the pumps, leading to an increase in the susceptibility of the bacteria to the antibiotic. researchgate.netasm.org Studies have shown that EPIs can significantly reduce the minimum inhibitory concentration (MIC) of levofloxacin against resistant strains, confirming the role of efflux in the resistance phenotype. researchgate.netasm.org

| Efflux Pump System | Organism(s) | Regulatory Gene(s) | Impact of Overexpression on Levofloxacin |

| SmeDEF | Stenotrophomonas maltophilia | smeT | Increased resistance |

| SmeVWX | Stenotrophomonas maltophilia | Significant role in resistance | |

| AcrAB-TolC | Escherichia coli | acrR | Reduced susceptibility |

Plasmid-Mediated Quinolone Resistance (PMQR) Genes and Their Contribution

Unlike chromosomal mutations, which are passed on vertically to daughter cells, plasmid-mediated quinolone resistance (PMQR) genes are located on mobile genetic elements called plasmids. This allows for their horizontal transfer between different bacteria, contributing to the rapid dissemination of resistance. PMQR mechanisms typically confer low-level resistance to levofloxacin. nih.gov However, they can provide a favorable background for the selection of higher-level resistance mechanisms, such as QRDR mutations. frontiersin.org

There are three main types of PMQR mechanisms:

Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from the inhibitory effects of quinolones. frontiersin.orgnih.gov Several families of qnr genes have been identified (qnrA, qnrB, qnrS, etc.). valleyinternational.net

AAC(6')-Ib-cr: This is a variant of an aminoglycoside acetyltransferase enzyme that can modify and inactivate certain fluoroquinolones, including ciprofloxacin (B1669076), and to a lesser extent, levofloxacin. nih.govfrontiersin.org

Efflux pumps: Some plasmids carry genes that encode for efflux pumps, such as QepA and OqxAB, which actively extrude quinolones from the bacterial cell. nih.govfrontiersin.org

The prevalence of PMQR genes is increasing worldwide and they are often found in multidrug-resistant isolates. valleyinternational.net

| PMQR Mechanism | Gene(s) | Mode of Action | Impact on Levofloxacin Susceptibility |

| Target Protection | qnrA, qnrB, qnrS | Protects DNA gyrase and topoisomerase IV from inhibition | Low-level resistance |

| Enzyme Modification | aac(6')-Ib-cr | Acetylates and inactivates certain fluoroquinolones | Reduced susceptibility |

| Efflux | qepA, oqxAB | Actively transports quinolones out of the cell | Low-level resistance |

Genetic and Biochemical Characterization of Resistance Development

The development of levofloxacin resistance is a complex process that can involve a combination of the mechanisms described above. Whole-genome sequencing and other molecular techniques have been instrumental in characterizing the genetic basis of resistance in clinical isolates. nih.govnih.gov These studies have revealed that resistance is often multifactorial, involving a combination of target site mutations and efflux pump overexpression. nih.gov

Biochemical studies have focused on understanding the impact of these resistance mechanisms on bacterial fitness. In some cases, the acquisition of resistance mutations can come at a fitness cost to the bacterium, meaning that the resistant strain may grow more slowly or be less virulent than its susceptible counterpart. nih.gov However, bacteria can also acquire compensatory mutations that alleviate this fitness cost, allowing for the stable maintenance of resistance in a population.

The upregulation of genes involved in DNA replication and repair has also been implicated as a mechanism of heteroresistance to levofloxacin in some bacteria, such as Pseudomonas aeruginosa. frontiersin.org This suggests that enhancing the cell's ability to repair DNA damage caused by levofloxacin can contribute to survival and the emergence of more stable resistance.

Intermolecular Interactions and Complexation Chemistry of Levofloxacin Hydrate

Interactions with Surfactants in Aqueous Media

The interaction of levofloxacin (B1675101) hydrate (B1144303) with surfactants in aqueous solutions is a critical area of study, as it can significantly influence the drug's solubility, stability, and bioavailability. These interactions are primarily governed by electrostatic and hydrophobic forces, leading to the formation of organized assemblies such as micelles.

In aqueous media, surfactant molecules self-assemble into micelles above a certain concentration known as the critical micelle concentration (CMC). Levofloxacin hydrate can interact with these micelles in several ways. Studies have shown that the presence of levofloxacin can influence the CMC of surfactants. For instance, with the anionic surfactant sodium dodecyl sulfate (B86663) (SDS), the CMC value was found to decrease in the presence of levofloxacin. nih.gov This suggests that the drug promotes the formation of micelles, likely through favorable interactions between the hydrophobic parts of the drug and the surfactant tails, as well as electrostatic interactions between the protonated piperazine (B1678402) ring of levofloxacin and the sulfate head groups of SDS.

The aggregation behavior is also observed with non-ionic surfactants like Tween-80. um.edu.my The presence of this compound can affect the cloud point of non-ionic surfactants, which is the temperature at which the surfactant solution becomes cloudy due to dehydration of the polymer chains and subsequent aggregation. The interaction between levofloxacin and surfactants can lead to the formation of mixed micelles, where the drug molecules are incorporated into the micellar structure. This incorporation can occur in the hydrophobic core, at the micelle-water interface, or in the palisade layer, depending on the nature of the drug and the surfactant. Spectroscopic analyses, such as FTIR and 1H-NMR, have confirmed the presence of intermolecular interactions between levofloxacin and SDS moieties. rsc.org

The interaction with lung surfactant has also been investigated, revealing that levofloxacin expands and stabilizes the surfactant film. nih.gov Molecular dynamics simulations have indicated that levofloxacin is preferentially located in the head group region of the lung surfactant monolayer, inducing an increased organization of the film. nih.gov

The spontaneity and nature of the interaction between this compound and surfactants can be understood through thermodynamic parameters such as the standard Gibbs free energy of micellization (ΔG°m), enthalpy of micellization (ΔH°m), and entropy of micellization (ΔS°m).